molecular formula C11H13BrN2O3S B2808795 tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1822861-49-3

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B2808795
CAS No.: 1822861-49-3
M. Wt: 333.2
InChI Key: NXBCSBQYJDBTJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for various chemical modifications.

Mechanism of Action

Biological Activity

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}BrN2_2O3_3S
  • Molecular Weight : 333.20 g/mol
  • CAS Number : 1799439-20-5
  • Physical Properties :
    • Melting Point: Not available
    • Density: Not available
    • Assay Percent Range: 96% min (HPLC)

The compound features a thiazole ring fused to a pyridine structure, with a bromine substituent and a carbonyl group at the seventh position, which are critical for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Receptor Interactions : The compound has been identified as a potential antagonist for the smoothened (Smo) receptor, which plays a significant role in the Hedgehog signaling pathway. This interaction is crucial in cancer biology, particularly in tumors driven by aberrant Hedgehog signaling .
  • Enzyme Inhibition : The structural characteristics of this compound suggest it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that compounds within the thiazolo-pyridine class exhibit antimicrobial properties. The specific activity against pathogens such as Trypanosomes, Leishmania, and Mycobacterium tuberculosis has been noted in high-throughput screening assays .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Smo Receptor AntagonismPotent antagonist activity noted
Enzyme InhibitionInhibitory effects on metabolic enzymes
AntimicrobialActivity against various pathogens observed

Case Study: Antimicrobial Screening

A recent study conducted high-throughput phenotypic screening to evaluate the efficacy of various thiazolo-pyridine derivatives against infectious agents. The results indicated that this compound demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-infective therapies .

Properties

IUPAC Name

tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCSBQYJDBTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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